An In-depth Technical Guide to 3-Benzyl-1-(piperidin-3-yl)urea: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3-Benzyl-1-(piperidin-3-yl)urea: Synthesis, Characterization, and Therapeutic Potential
Disclaimer: The compound 3-Benzyl-1-(piperidin-3-yl)urea is not extensively documented in current scientific literature. This guide has been constructed by synthesizing data from closely related structural analogs and established chemical principles to provide a robust and scientifically grounded overview for research and development purposes.
Introduction and Rationale
The confluence of the piperidine scaffold and the urea functional group represents a highly privileged structural motif in modern medicinal chemistry. Piperidine rings are prevalent in numerous natural products and FDA-approved pharmaceuticals, valued for their favorable pharmacokinetic properties and their ability to serve as a versatile scaffold for exploring chemical space.[1][2] The urea moiety is a critical pharmacophore, capable of forming multiple hydrogen bonds, which allows it to act as a potent binder to a wide array of biological targets. This guide provides a comprehensive technical overview of the chemical properties, a plausible synthetic route, characterization methods, and the potential biological significance of the novel compound, 3-Benzyl-1-(piperidin-3-yl)urea.
Chemical Structure and Physicochemical Properties
The fundamental structure of 3-Benzyl-1-(piperidin-3-yl)urea combines a piperidine ring substituted at the 3-position with a benzyl-substituted urea. This arrangement presents a chiral center at the C3 position of the piperidine ring, offering opportunities for stereospecific interactions with biological targets.
Structural Diagrams
Caption: 2D chemical structure of 3-Benzyl-1-(piperidin-3-yl)urea.
Physicochemical Data
The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the predicted properties for 3-Benzyl-1-(piperidin-3-yl)urea, calculated using established computational models and by referencing data from analogous structures such as 1-(1-Benzylpiperidin-3-yl)-3-propan-2-ylurea.[3][4]
| Property | Predicted Value | Reference/Method |
| Molecular Formula | C₁₃H₁₉N₃O | (Calculated) |
| Molecular Weight | 233.31 g/mol | (Calculated) |
| XLogP3 | 1.8 - 2.5 | Analog-based Estimation[3] |
| Topological Polar Surface Area (TPSA) | 56.5 Ų | Analog-based Estimation[3] |
| Hydrogen Bond Donors | 2 | (Calculated) |
| Hydrogen Bond Acceptors | 2 | (Calculated) |
| Rotatable Bonds | 3 | (Calculated) |
| pKa (most basic) | 9.5 - 10.5 (Piperidine N) | (Estimated) |
Synthesis and Purification
The synthesis of 3-Benzyl-1-(piperidin-3-yl)urea can be logically approached via a convergent synthesis strategy. The key steps involve the preparation of a suitable 3-aminopiperidine precursor followed by the formation of the urea linkage. The most direct and widely adopted method for urea synthesis is the reaction of an amine with an isocyanate.[5][6]
Synthetic Workflow
The proposed synthetic pathway involves two main stages:
-
Preparation of the Key Intermediate: Synthesis of (R/S)-piperidin-3-amine. For stereospecific synthesis, a chiral starting material like L-glutamic acid or an enzymatic resolution can be employed.[7] For this guide, we will consider the racemic precursor.
-
Urea Formation: The reaction of piperidin-3-amine with benzyl isocyanate.
Caption: Proposed synthetic workflow for 3-Benzyl-1-(piperidin-3-yl)urea.
Detailed Experimental Protocol
Objective: To synthesize 3-Benzyl-1-(piperidin-3-yl)urea from piperidin-3-amine and benzyl isocyanate.
Materials:
-
Piperidin-3-amine (1.0 eq)
-
Benzyl isocyanate (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and separation funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve piperidin-3-amine (1.0 g, 10.0 mmol) in 30 mL of anhydrous DCM. Stir the solution at room temperature.
-
Isocyanate Addition: Slowly add benzyl isocyanate (1.40 g, 10.5 mmol) dropwise to the stirred amine solution over 10 minutes. The reaction is exothermic; maintain the temperature below 30°C, using an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (95:5). The disappearance of the amine starting material indicates reaction completion.
-
Work-up:
-
Once the reaction is complete, add 20 mL of deionized water to the flask and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel using a DCM/Methanol gradient to afford the pure 3-Benzyl-1-(piperidin-3-yl)urea.[5][8]
-
Structural Characterization
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), δ 6.0-6.5 (br s, 2H, -NH-), δ 4.35 (d, 2H, -CH₂-Ph), δ 3.5-3.8 (m, 1H, piperidine C3-H), δ 2.5-3.2 (m, 4H, piperidine C2, C6-H), δ 1.5-2.0 (m, 4H, piperidine C4, C5-H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 157.0 (C=O), δ 139.0 (Ar-C), δ 128.5 (Ar-CH), δ 127.5 (Ar-CH), δ 127.0 (Ar-CH), δ 50.0 (piperidine C3), δ 46.0 (piperidine C2/C6), δ 44.0 (-CH₂-Ph), δ 30.0 (piperidine C4/C5). |
| FT-IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 3030 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1640 (C=O stretch, "Amide I"), 1560 (N-H bend, "Amide II"). |
| HRMS (ESI+) | Calculated for C₁₃H₂₀N₃O⁺ [M+H]⁺: 234.1601; Found: (Expected within ± 5 ppm). |
Note: The exact chemical shifts (δ) in NMR are predictive and may vary based on solvent and concentration. The data is extrapolated from similar structures.[9][10]
Biological Context and Potential Applications
While 3-Benzyl-1-(piperidin-3-yl)urea itself has not been extensively studied, its structural components are features of many biologically active molecules. This allows for informed hypotheses regarding its potential therapeutic applications.
Rationale for Biological Activity
-
Piperidine Core: The piperidine nucleus is a "privileged scaffold" found in drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[2][11]
-
Urea Linkage: The N,N'-disubstituted urea motif is a cornerstone of many kinase inhibitors, such as Sorafenib. The two N-H groups can act as hydrogen bond donors, interacting with the hinge region of the ATP-binding pocket of kinases.[12]
-
Benzyl Group: The benzyl group provides a lipophilic region that can engage in hydrophobic or π-stacking interactions within a protein's binding site.
Potential Therapeutic Targets
Given its structure, 3-Benzyl-1-(piperidin-3-yl)urea could be investigated for activity in several areas:
-
Oncology: As a potential inhibitor of protein kinases (e.g., RAF, VEGFR) involved in cell proliferation and angiogenesis.[12]
-
Neurodegenerative Diseases: Some piperidine urea derivatives have shown neuroprotective properties, suggesting potential applications in conditions like Alzheimer's or Parkinson's disease.[9]
-
Antimicrobial Agents: The piperidine scaffold is present in various antifungal and antibacterial compounds.[13][14]
Caption: Potential mechanism of action via competitive kinase inhibition.
Safety and Handling
As a novel chemical entity, 3-Benzyl-1-(piperidin-3-yl)urea should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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